N-(3-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide
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Overview
Description
N-(3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a hydrazone linkage, which is formed by the condensation of a hydrazine with an aldehyde or ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE typically involves the reaction of 2-hydroxybenzaldehyde with 3-hydrazinecarbonylphenyl-4-methylbenzamide under reflux conditions in ethanol. The reaction is catalyzed by a small amount of glacial acetic acid to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography, depending on the specific requirements.
Chemical Reactions Analysis
Types of Reactions
N-(3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone linkage can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced hydrazones and amines.
Substitution: Substituted hydrazones with various functional groups.
Scientific Research Applications
N-(3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases and other hydrolases. It is also studied for its antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. The compound’s ability to form stable complexes with metal ions makes it a candidate for drug delivery systems.
Industry: Used in the development of new materials, such as polymers and coatings, due to its ability to form stable and durable bonds with various substrates.
Mechanism of Action
The mechanism of action of N-(3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of metalloproteases and other enzymes. The compound’s ability to chelate metal ions also plays a role in its antimicrobial and antifungal activities, as it can disrupt the metal-dependent processes in microorganisms.
Comparison with Similar Compounds
N-(3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is unique due to its specific structure and functional groups. Similar compounds include:
N-(3-{N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE: This compound has a pyridine ring instead of a hydroxyphenyl group, which alters its chemical properties and applications.
N′-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE:
N′-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: The presence of a fluorophenyl group in this compound influences its chemical behavior and biological activity.
These similar compounds highlight the diversity and versatility of Schiff base hydrazones, each with unique properties and applications.
Properties
Molecular Formula |
C22H19N3O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(4-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-15-9-11-16(12-10-15)21(27)24-19-7-4-6-17(13-19)22(28)25-23-14-18-5-2-3-8-20(18)26/h2-14,26H,1H3,(H,24,27)(H,25,28)/b23-14+ |
InChI Key |
CYJAARXHWQAFGK-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC=CC=C3O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC=CC=C3O |
Origin of Product |
United States |
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